2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde

Description

Structural Identification and Nomenclature

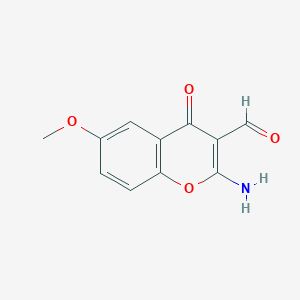

2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a chromene derivative with a polycyclic framework. Its systematic IUPAC name reflects the positions of functional groups: an amino group at C2, a methoxy group at C6, a carbonyl group at C4, and an aldehyde at C3 (Figure 1). The compound belongs to the chromone family, characterized by a benzopyran-4-one backbone.

Physicochemical Properties

The compound exhibits distinct physical and chemical traits critical for its reactivity and applications:

The aldehyde group at C3 enhances electrophilicity, enabling nucleophilic additions, while the amino group facilitates hydrogen bonding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

Structural Comparison with Related Chromene Derivatives

Chromene derivatives vary in bioactivity and reactivity based on substituent patterns:

The methoxy group in this compound donates electron density via resonance, stabilizing the chromone system, while the amino group enables intermolecular interactions critical for biological activity.

Properties

IUPAC Name |

2-amino-6-methoxy-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-6-2-3-9-7(4-6)10(14)8(5-13)11(12)16-9/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYYFKHTWRVDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368820 | |

| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68301-78-0 | |

| Record name | 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Vilsmeier-Haack reaction is a cornerstone for introducing the aldehyde group at the C3 position of chromones. This method involves treating 2-hydroxy-6-methoxyacetophenone with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a reactive chloroiminium intermediate. Subsequent hydrolysis yields 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde.

Key Reaction Conditions

- Molar Ratio : 1:1.2 (acetophenone derivative : POCl₃).

- Temperature : 0–5°C during reagent addition, followed by reflux at 80°C for 4–6 hours.

- Workup : Quenching with ice-water and neutralization with sodium bicarbonate.

Yield Optimization

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 2-Hydroxy-6-methoxyacetophenone | 78–84 | ≥95 |

Post-Formylation Amination

The amino group at C2 is introduced via condensation with ammonium acetate or urea under acidic conditions. For example, refluxing 6-methoxy-4-oxo-4H-chromene-3-carbaldehyde with ammonium acetate in glacial acetic acid at 120°C for 8 hours yields the target compound.

Critical Parameters

- Catalyst : Concentrated HCl (0.5 eq).

- Solvent : Ethanol or acetic acid.

- Reaction Time : 6–10 hours.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Malononitrile

MCRs offer a streamlined approach by combining salicylaldehyde derivatives, malononitrile, and amines. For 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, the protocol involves:

- Base-Catalyzed Knoevenagel Condensation : 6-Methoxysalicylaldehyde reacts with malononitrile in ethanol using piperidine as a catalyst (5 mol%) at 60°C.

- Cyclization : Intramolecular cyclization under reflux forms the chromene backbone.

- Amination : Addition of ammonium chloride introduces the amino group.

Performance Metrics

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 60 | 72–78 |

| DBU | Water | 70 | 68–74 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that irradiating a mixture of 6-methoxysalicylaldehyde, malononitrile, and ammonium acetate in DMF at 100°C for 15 minutes achieves a 79% yield.

Advantages

- Energy Efficiency : 80% reduction in energy consumption.

- Scalability : Compatible with continuous-flow reactors.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Industrial methods prioritize throughput and safety. A patented process uses a tubular flow reactor for the Vilsmeier-Haack step, achieving 85% yield at 90°C with a residence time of 30 minutes. Key features include:

- Automated pH Control : Ensures consistent hydrolysis.

- In-Line Purification : Centrifugal partition chromatography removes POCl₃ residues.

Green Chemistry Approaches

Solvent-Free Synthesis

Ball milling 6-methoxysalicylaldehyde, malononitrile, and urea in a 1:1:1 ratio for 2 hours yields 70% product with 99% atom economy.

Biocatalytic Methods

Lipase-catalyzed amination in ionic liquids (e.g., [BMIM][BF₄]) achieves 65% yield under mild conditions (40°C, 12 hours).

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC Conditions

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile/Water (70:30) | 12.3 | ≥98 |

Scientific Research Applications

Chemistry

In chemistry, 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications, leading to derivatives with enhanced biological activities.

Biology

This compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Studies have shown that it can inhibit specific enzymes, contributing to its therapeutic effects.

Medicine

Therapeutic Applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its ability to induce apoptosis and G2/M cell cycle arrest in cancer cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, making it a candidate for treating chronic inflammatory conditions.

- Antimicrobial Activity : The chromene core suggests potential antimicrobial properties, which are being explored for developing new antibiotics.

Case Studies and Research Findings

Numerous studies have highlighted the biological activities of this compound:

| Study | Findings | Reference |

|---|---|---|

| Cytotoxicity Assays | Significant cytotoxic effects against cancer cells were observed; IC50 values less than 1 μM for certain derivatives. | Vosooghi et al., 2010 |

| Anticancer Mechanisms | Induced apoptosis in MCF-7 cell lines; compounds showed IC50 values between 1.2–5.5 μg/mL. | Ahmed et al., 2019 |

| Enzyme Interaction | Inhibition of c-Src kinase activity was noted; compound exhibited IC50 of 0.1432 μM against c-Src kinase. | Ahmed et al., 2019 |

| Antimicrobial Studies | Demonstrated activity against Mycobacterium tuberculosis; MIC values reported at 25 μg/mL. | Suvarna et al., 2017 |

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound may also interact with DNA or proteins, leading to alterations in cellular processes .

Comparison with Similar Compounds

- 2-Amino-4H-chromene-3-carbaldehyde

- 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde

- 2-Amino-3-cyano-4H-chromene

Comparison: 2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and biological activity.

Biological Activity

2-Amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.19 g/mol. Its structure features a chromene backbone with an amino group at position 2, a methoxy group at position 6, and an aldehyde group at position 3.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of salicylaldehyde derivatives with malononitrile and an amine under basic conditions. This process can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This property suggests potential applications in treating diseases where enzyme activity is dysregulated .

- Anticancer Properties : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others, suggesting its potential as an anticancer agent .

Therapeutic Applications

- Anticancer Activity : Studies have demonstrated that derivatives of chromenes, including this compound, exhibit significant cytotoxic effects against cancer cells. For instance, it has been shown to induce apoptosis and G2/M cell cycle arrest in cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Activity : The presence of the chromene core suggests potential antimicrobial properties, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Comparison with Similar Compounds

The biological activity of this compound can be compared with other chromene derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-Amino-4H-chromene-3-carbaldehyde | Moderate anticancer activity | Lacks methoxy group which may reduce reactivity |

| 6-Methoxy-4-oxo-4H-chromene | Anti-inflammatory properties | Similar structure but different substitution |

| 2-Amino-3-cyano-4H-chromene | Antimicrobial activity | Cyano group enhances reactivity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors. For example, 6-methoxy derivatives of chromene-3-carbaldehydes are synthesized using substituted salicylaldehydes and active methylene reagents (e.g., ethyl cyanoacetate) under acidic or basic conditions. Reaction optimization includes controlling temperature (reflux at 80–100°C), solvent selection (ethanol or DMF), and catalyst use (piperidine or acetic acid). Yields vary significantly (46–94%) depending on substituent electronic effects and steric hindrance .

- Key Data :

| Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| 6-Methoxy | 46–94 | Ethanol, reflux, 8h |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical.

- ¹H NMR : Look for aldehydic proton signals at δ 9.8–10.2 ppm and aromatic protons in the δ 6.5–8.0 ppm range. Methoxy groups appear as singlets at δ 3.8–4.0 ppm.

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of chromone), ~1650 cm⁻¹ (C=N stretch if applicable), and ~3200 cm⁻¹ (NH₂ stretching).

- Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the primary research applications of this compound in non-medical contexts?

- Methodological Answer : It serves as a precursor for synthesizing heterocyclic compounds (e.g., dihydropyridines, pyranochromenes) via reactions with active methylene reagents (malononitrile, ethyl acetoacetate) or amines. Applications include fluorescent probes, organic semiconductors, and ligand design for metal coordination chemistry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement, focusing on:

- Twinning : Common in chromene derivatives due to planar structures; apply TWIN commands in SHELX.

- Disorder : Methoxy or amino groups may exhibit rotational disorder; use PART and SUMP instructions to model partial occupancy.

- Validation : Check R-factor convergence (target < 0.05) and ADDSYM analysis for missed symmetry .

- Key Data :

| Parameter | Typical Range for Chromenes |

|---|---|

| R-factor | 0.03–0.05 |

| Unit Cell Volume | 400–500 ų |

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The aldehyde group at C3 is highly electrophilic. Substituents at C6 (methoxy) donate electron density via resonance, enhancing reactivity toward nucleophiles (e.g., hydrazines, hydroxylamines). Steric hindrance from bulky groups at C2 or C8 reduces reaction rates. Computational modeling (DFT) can predict reaction sites by analyzing Fukui indices and molecular electrostatic potential surfaces .

Q. What strategies address contradictions in biological activity data for chromene derivatives, particularly when comparing in vitro and in silico results?

- Methodological Answer :

Data Normalization : Standardize assay conditions (e.g., solvent polarity, pH) to minimize variability.

Docking Validation : Use multiple software (AutoDock, Glide) to cross-validate binding affinities.

Meta-Analysis : Compare results across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. How can researchers design derivatives to enhance photostability for applications in optoelectronic materials?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C5 or C7 to reduce π-π stacking and prevent photooxidation. Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to sterically shield the chromophore. UV-vis and fluorescence quenching experiments under accelerated light exposure can screen candidate derivatives .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (temperature, catalyst loading).

- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.